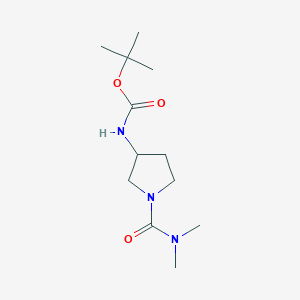
tert-Butyl (1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamato de tert-butilo (1-(dimetilcarbamoil)pirrolidin-3-il): es un compuesto químico con la fórmula molecular C12H23N3O3 y un peso molecular de 257.33 g/mol . Este compuesto se utiliza a menudo en investigación y aplicaciones industriales debido a sus propiedades químicas únicas y posibles actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de carbamato de tert-butilo (1-(dimetilcarbamoil)pirrolidin-3-il) generalmente implica la reacción de carbamato de tert-butilo con un derivado de pirrolidina adecuado en condiciones controladas . La reacción se lleva a cabo a menudo en presencia de una base y un solvente como diclorometano o tetrahidrofurano. La mezcla de reacción se purifica luego usando técnicas como cromatografía en columna para obtener el producto deseado.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. El proceso se optimiza para un alto rendimiento y pureza, con estrictas medidas de control de calidad implementadas para garantizar la coherencia y la seguridad .
Análisis De Reacciones Químicas
Tipos de reacciones: El carbamato de tert-butilo (1-(dimetilcarbamoil)pirrolidin-3-il) puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio, ácido acético.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio, etanol.
Sustitución: Nucleófilos como aminas, alcoholes y tioles en presencia de una base.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
Química: En química, el carbamato de tert-butilo (1-(dimetilcarbamoil)pirrolidin-3-il) se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Sirve como grupo protector para aminas y participa en varias reacciones de síntesis orgánica .
Biología: En la investigación biológica, este compuesto se estudia por sus posibles actividades biológicas, incluida la inhibición enzimática y la unión al receptor. Se utiliza en el desarrollo de nuevos productos farmacéuticos y como una herramienta para estudiar vías bioquímicas .
Medicina: En medicina, el carbamato de tert-butilo (1-(dimetilcarbamoil)pirrolidin-3-il) se investiga por sus posibles aplicaciones terapéuticas. Puede utilizarse en el diseño de nuevos medicamentos que se dirigen a enfermedades o afecciones específicas .
Industria: En aplicaciones industriales, este compuesto se utiliza en la producción de productos químicos y materiales especiales. También se utiliza en el desarrollo de nuevos catalizadores y como intermedio en la síntesis de otros compuestos valiosos .
Mecanismo De Acción
El mecanismo de acción del carbamato de tert-butilo (1-(dimetilcarbamoil)pirrolidin-3-il) implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática al unirse al sitio activo o modular la función del receptor al interactuar con los sitios de unión . Estas interacciones pueden provocar cambios en las vías bioquímicas y los procesos celulares, lo que da como resultado los efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos similares:
- Carbamato de tert-butilo ®-(1-(3-metilbutanoyl)pirrolidin-3-il)
- Carbamato de tert-butilo (2-oxo-1-(2-oxo-2-(pirrolidin-1-il)etil)piperidin-3-il)
- Carbamato de tert-butilo ®-4-(pirrolidina-1-carbonil)tiazolidina-3-carboxilato
- Clorhidrato de hidrato de carbamato de tert-butilo {1-[amino(imino)metil]-3-pirrolidinil}
Unicidad: El carbamato de tert-butilo (1-(dimetilcarbamoil)pirrolidin-3-il) es único debido a su estructura química específica, que imparte una reactividad y actividad biológica distintas. Su capacidad para actuar como grupo protector para aminas y su participación en varias reacciones de síntesis orgánica lo convierten en un compuesto valioso tanto en investigación como en aplicaciones industriales .
Propiedades
Fórmula molecular |
C12H23N3O3 |
|---|---|
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(dimethylcarbamoyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-10(16)13-9-6-7-15(8-9)11(17)14(4)5/h9H,6-8H2,1-5H3,(H,13,16) |
Clave InChI |
FHUBDEHTPCQZNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280526.png)
![5-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B12280533.png)
![3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B12280540.png)
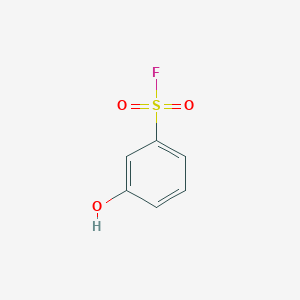
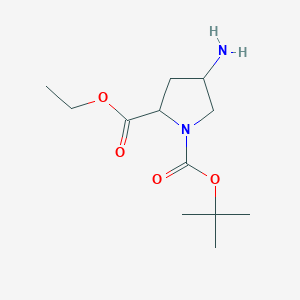
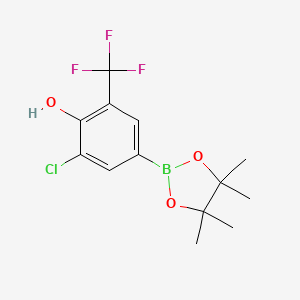
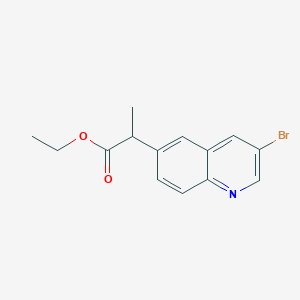

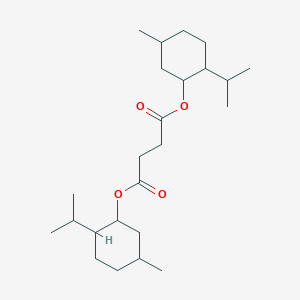
![2-Amino-6-[(2-iodoacetyl)amino]hexanoic acid](/img/structure/B12280578.png)

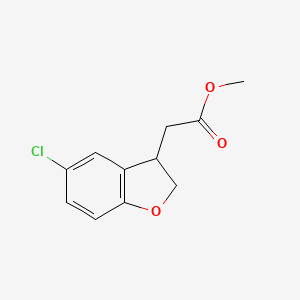
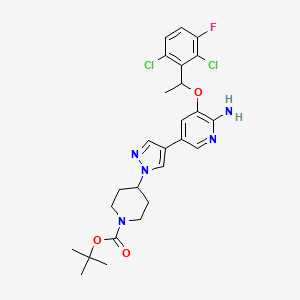
![1-[2-(2,4-Dichlorophenyl)ethyl]piperazine](/img/structure/B12280608.png)
